

Technical Support Center: Dicamba-Methyl Volatility and Vapor Drift

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicamba-methyl*

Cat. No.: B166017

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence **dicamba-methyl** volatility and vapor drift during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is dicamba volatility and why is it a concern in research applications?

A1: Dicamba volatility is the process where dicamba transforms into a gaseous state after application.^[1] This is a significant concern because the resulting vapor can move off-target and cause unintended damage to sensitive non-target plants or contaminate nearby experiments, even at very low concentrations.^{[1][2][3]} For example, as little as 0.0154 grams of active ingredient per acre can cause visible injury to non-dicamba-resistant soybeans.^[1]

Q2: Which form of dicamba is most prone to volatilization?

A2: The acid form of dicamba is the most volatile.^{[2][4]} Dicamba is a weak acid and is typically formulated as a salt to reduce volatility.^[5] However, under certain conditions, these salt formulations can dissociate, releasing the dicamba acid and increasing the potential for volatilization.^[1]

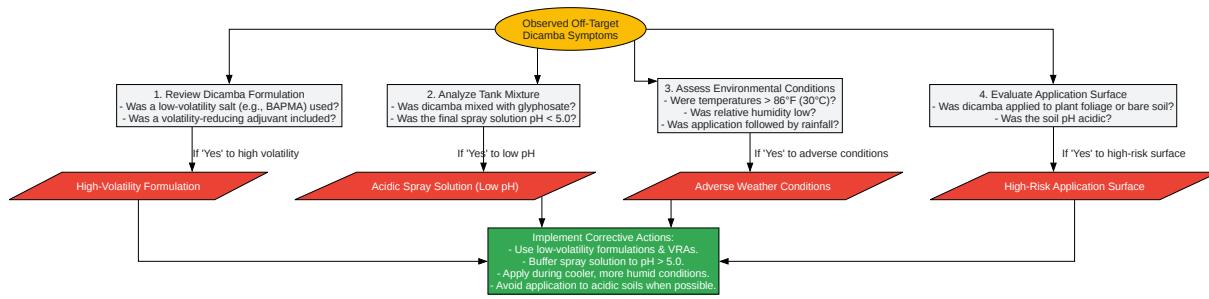
Q3: How do different dicamba formulations compare in terms of volatility potential?

A3: The volatility of dicamba varies significantly depending on the salt it is formulated with. Research has shown the following general trend in volatility risk: Dimethylamine (DMA) salt > Diglycolamine (DGA) salt > N,N-Bis-(3-aminopropyl)methylamine (BAPMA) salt.[\[1\]](#)[\[5\]](#)[\[6\]](#) Newer formulations have been developed to be less volatile than older ones like the DMA salt.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q4: Can tank-mixing dicamba with other herbicides affect its volatility?

A4: Yes, tank-mixing dicamba with other products, particularly glyphosate, can significantly increase volatility.[\[6\]](#) Glyphosate formulations can lower the pH of the spray solution, which increases the formation of the more volatile dicamba acid.[\[1\]](#)[\[8\]](#) The addition of glyphosate to some dicamba formulations has been shown to increase detectable dicamba air concentrations by 2.9 to 9.3 times.[\[10\]](#)

Q5: What is a temperature inversion, and how does it impact dicamba vapor drift?


A5: A temperature inversion is an atmospheric condition where a layer of cool, stable air is trapped near the ground by a layer of warmer air above it.[\[1\]](#) This condition prevents vertical air mixing, causing vaporized dicamba to become concentrated in the cool air mass and move laterally with slight air currents, potentially over long distances.[\[1\]](#) It is strongly recommended to avoid applying dicamba during temperature inversions, which are common in the evening and early morning when wind speeds are low (< 3 mph).[\[1\]](#)

Troubleshooting Guide: Unexpected Off-Target Effects

If you are observing unintended effects on sensitive plants or adjacent experimental plots, use this guide to troubleshoot potential causes related to dicamba volatility.

Problem: Symptoms of dicamba exposure (e.g., leaf cupping, epinasty) are observed on non-target plants.

Diagram 1: Troubleshooting Logic for Off-Target Dicamba Effects

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting sources of dicamba volatility.

Data Summary: Factors Influencing Dicamba Volatility

The following tables summarize quantitative data from various studies on the key factors affecting dicamba volatility.

Table 1: Effect of Temperature and Application Surface on Dicamba Injury

Temperature (°F)	Application Surface	Soybean Injury (%)	Reference
59	Corn Leaves	Increased with temperature	[7]
86	Corn Leaves	Increased with temperature	[7]
>86	Corn Leaves	No further increase	[7]
Not Specified	Corn Leaves	39	[2][7]
Not Specified	Silt Loam Soil	26	[2][7]

Table 2: Influence of Dicamba Formulation on Volatility

Dicamba Salt Formulation	Relative Volatility	Reference
Dimethylamine (DMA)	High	[5][6]
Diglycolamine (DGA)	Lower than DMA	[5][6]
N,N-Bis(3-aminopropyl)methylamine (BAPMA)	Lower than DMA	[5][6]
Sodium Salt	Lower than DMA	[7]

Table 3: Impact of Spray Solution pH and Tank Mixes on Dicamba Volatility

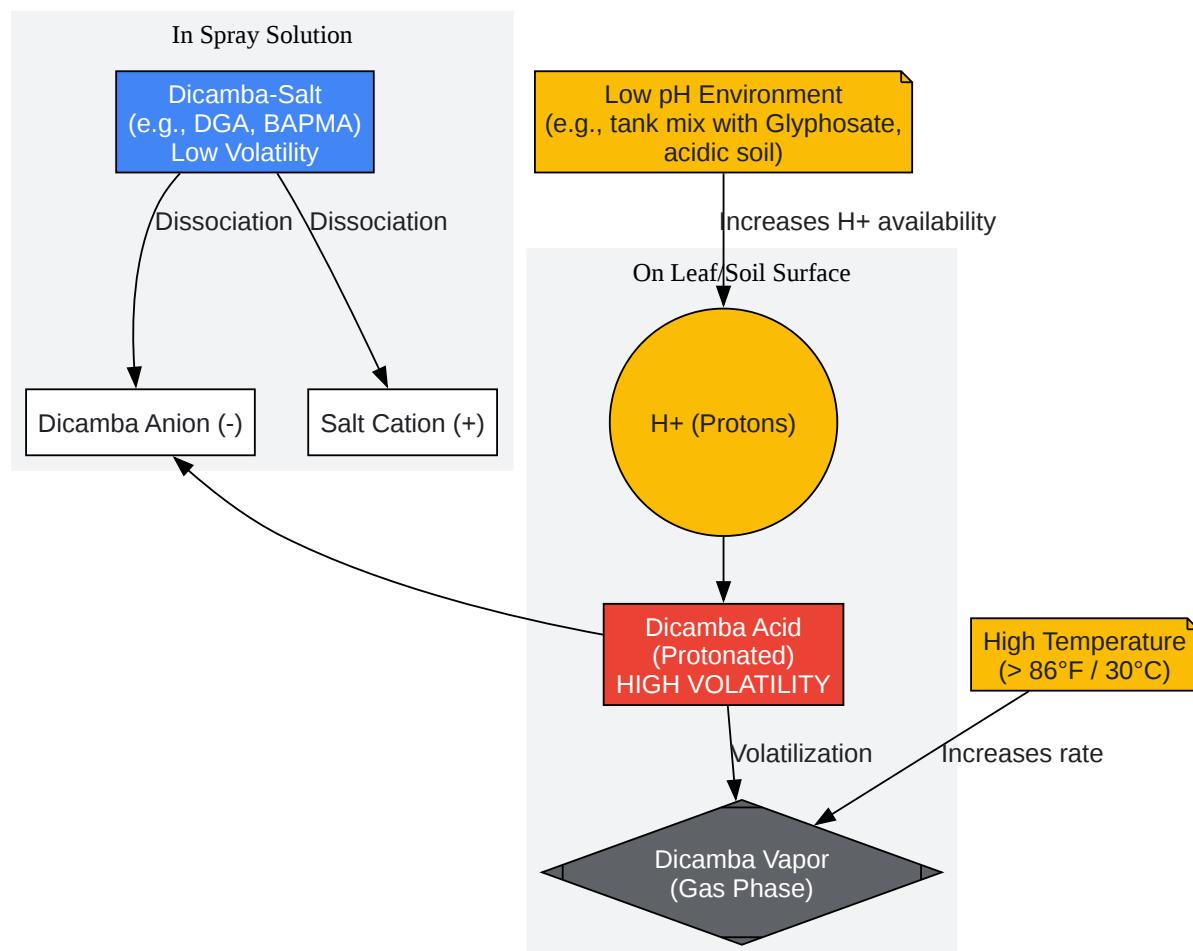
Tank Mixture Component	Effect on Spray Solution pH	Impact on Dicamba Volatility	Reference
Glyphosate	Decreases pH (can fall below 5.0)	Increases	[1][6][8]
Volatility Reduction Agent (VRA)	Increases/Buffers pH	Decreases	[1][8]

Experimental Protocols

Protocol 1: Field Volatile Flux Measurement

This protocol provides a method for quantifying dicamba volatilization under field conditions using micrometeorological techniques.

- Objective: To measure the vertical flux of dicamba vapor from a treated field over time.
- Methodology:
 - Site Selection: Choose a field site with sufficient fetch and uniform surface characteristics to meet the assumptions of flux modeling.[11]
 - Application: Apply the dicamba formulation at the desired rate using a calibrated sprayer. Record application parameters such as nozzle type, pressure, and boom height.[11]
 - Air Sampling: Place sampling masts in the center of the treated plot.[11] Equip masts with air samplers containing polyurethane foam (PUF) plugs at multiple heights (e.g., 0.15, 0.33, 0.55, 0.90, and 1.5 m) above the ground or plant canopy.[11] Begin air sampling shortly after the spray application and continue for a set period (e.g., 72 hours).[11][12]
 - Meteorological Monitoring: Concurrently, record meteorological data, including wind speed and direction, temperature, and relative humidity at multiple heights.
 - Sample Analysis: Extract dicamba from the PUF plugs using an appropriate solvent. Quantify the amount of dicamba using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
 - Flux Calculation: Use the measured dicamba air concentrations and meteorological data to calculate the volatile flux using models like the Aerodynamic (AD) or Integrated Horizontal Flux (IHF) methods.[11][12]


Protocol 2: Humidome Bioassay for Volatility Assessment

This protocol describes a controlled environment method to assess the relative volatility of different dicamba formulations and tank mixes.

- Objective: To compare dicamba vapor movement from a treated surface to sensitive bioassay plants under controlled temperature and humidity.
- Methodology:
 - Preparation: Prepare trays with a uniform soil type. Apply different dicamba treatments (formulations, tank mixes) to the soil surface in the trays.
 - Humidome Setup: Place the treated soil trays inside sealed chambers or "humidomes." Place sensitive bioassay plants (e.g., non-dicamba-resistant soybeans) in the humidome, ensuring they do not come into direct contact with the treated soil.
 - Controlled Environment: Place the humidomes in a greenhouse or growth chamber where temperature can be controlled or monitored.[13]
 - Exposure: Expose the bioassay plants to the air within the humidome for a defined period (e.g., 24-72 hours).[14]
 - Air Sampling (Optional): Air can be sampled from within the humidome to quantify the concentration of volatilized dicamba.[10]
 - Injury Assessment: After the exposure period, remove the bioassay plants and grow them in a clean environment. Visually assess and rate the plants for typical dicamba injury symptoms (e.g., leaf cupping, epinasty) at set intervals (e.g., 7, 14, and 21 days after exposure).

Visualizations

Diagram 2: Dicamba Volatilization Pathway

[Click to download full resolution via product page](#)

Caption: The chemical pathway from stable dicamba salt to volatile dicamba acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 2. farmprogress.com [farmprogress.com]
- 3. Vapor Drift Reduction of Dicamba Herbicide using a Nanocellulose-based Adjuvant - CELLUDOT LLC portal.nifa.usda.gov
- 4. Explained: Dicamba and its formulations uaex.uada.edu
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Factors influencing dicamba volatility | Integrated Crop Management crops.extension.iastate.edu
- 8. Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control - PMC pmc.ncbi.nlm.nih.gov
- 9. Chemical Weed Control and Crop Injuries Due to Spray Drift: The Case of Dicamba mdpi.com
- 10. aapco.org [aapco.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of environmental factors that influence the likelihood of off-target movement of dicamba - PubMed pubmed.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Technical Support Center: Dicamba-Methyl Volatility and Vapor Drift]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166017#factors-influencing-dicamba-methyl-volatility-and-vapor-drift>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com